molecular formula C6H6BFO3 B069552 (3-Fluoro-4-hydroxyphenyl)boronic acid CAS No. 182344-14-5

(3-Fluoro-4-hydroxyphenyl)boronic acid

Cat. No. B069552
CAS RN: 182344-14-5
M. Wt: 155.92 g/mol
InChI Key: OYNDLOJPYURCJG-UHFFFAOYSA-N
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Description

(3-Fluoro-4-hydroxyphenyl)boronic acid, also known as 3F-4HPA, is an important organic compound that has many applications in the scientific research field. It is a boronic acid derivative that has been used for a variety of purposes, including the synthesis of organic compounds and the development of pharmaceuticals. 3F-4HPA is a versatile compound that is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry : Boronic acids, including (3-Fluoro-4-hydroxyphenyl)boronic acid, are crucial in the synthesis of biologically active compounds and are used as pharmaceutical agents. They play a significant role in various organic reactions such as Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, and more (Das et al., 2003).

  • Fluorescence Quenching Studies : Fluorophenyl boronic acid derivatives have been studied for their fluorescence quenching properties in alcohols, which is valuable in understanding the behavior of these compounds under different conditions (Geethanjali et al., 2015).

  • Use in Sensor Technology : Boronic acids, including fluorinated phenylboronic compounds, are used in sensor technology due to their ability to bind with saccharides and other biomolecules. This property is utilized in glucose sensing materials and in the development of sensors for various biological and chemical applications (Brooks et al., 2018).

  • Biological and Medical Applications : Fluorinated boron species, including fluorinated phenylboronic compounds, have shown potential as receptors for important bioanalytes and as biologically active substances. Their properties, such as increased acidity due to the presence of fluorine atoms, are crucial for interactions with analytes or certain pathogen’s enzymes (Adamczyk-Woźniak & Sporzyński, 2022).

  • Environmental Applications : Boronic acids have also been explored for environmental applications, such as in the treatment of boron pollution. Novel boron-adsorbing materials with boronate affinity have been developed for effective boron removal, showcasing the versatility of boronic acid derivatives in various domains (Zhang et al., 2021).

Safety and Hazards

“(3-Fluoro-4-hydroxyphenyl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

“(3-Fluoro-4-hydroxyphenyl)boronic acid” has been used as intermediates . It has potential applications in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

Mechanism of Action

Target of Action

The primary target of (3-Fluoro-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This compound can also act as an effective catalyst for amidation and esterification of carboxylic acids .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, which is the primary biochemical pathway affected by this compound, involves two electronically divergent processes . The first is oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . The second is transmetalation, where the boronic acid transfers a formally nucleophilic organic group from boron to palladium .

Pharmacokinetics

It is known that the compound has high gi absorption . It is slightly soluble in water and can dissolve in some organic solvents such as chloroform and dimethylformamide .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors. It is stable at high temperatures , but it can undergo hydrolysis under conditions of strong light or strong alkali . Therefore, it should be stored in a dark place, sealed in dry conditions, and kept at room temperature .

properties

IUPAC Name

(3-fluoro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNDLOJPYURCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629635
Record name (3-Fluoro-4-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182344-14-5
Record name (3-Fluoro-4-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-hydroxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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